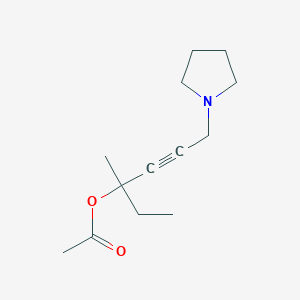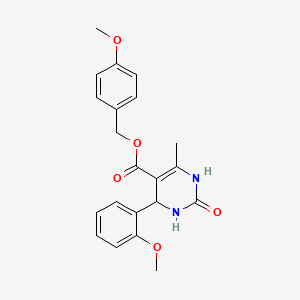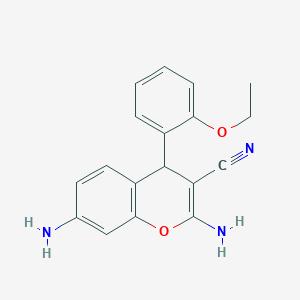
N,N,N'-trimethyl-N'-(2-methyl-2-buten-1-yl)-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N'-trimethyl-N'-(2-methyl-2-buten-1-yl)-1,2-ethanediamine, commonly known as TMB-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMB-1 is a chelating agent that can form complexes with metal ions, making it a useful tool in analytical chemistry and biochemistry. In
科学的研究の応用
TMB-1 has various applications in scientific research, particularly in the fields of analytical chemistry and biochemistry. TMB-1 can form complexes with metal ions, making it useful in the analysis of metal ions in biological samples. TMB-1 has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation, catalysis, and drug delivery.
作用機序
TMB-1 works by forming complexes with metal ions through its nitrogen and oxygen atoms. The resulting complexes can be analyzed using various spectroscopic techniques, such as UV-Vis spectroscopy and fluorescence spectroscopy. TMB-1 has been shown to form complexes with a wide range of metal ions, including copper, nickel, and zinc.
Biochemical and Physiological Effects:
TMB-1 has been shown to have various biochemical and physiological effects. TMB-1 can inhibit the growth of certain bacteria, including Pseudomonas aeruginosa, which is a common cause of hospital-acquired infections. TMB-1 has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of TMB-1 is its ability to form complexes with a wide range of metal ions, making it useful in the analysis of metal ions in biological samples. TMB-1 is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of TMB-1 is that it can form complexes with other molecules in biological samples, which can interfere with the analysis of metal ions.
将来の方向性
There are several future directions for research on TMB-1. One area of research is the synthesis of new TMB-1 derivatives with improved properties, such as increased selectivity for certain metal ions. Another area of research is the development of new analytical techniques for the analysis of metal ions in biological samples using TMB-1 as a chelating agent. Finally, TMB-1 has potential applications in drug delivery, and future research could explore the use of TMB-1 in the synthesis of new drug delivery systems.
Conclusion:
In conclusion, TMB-1 is a chemical compound with various applications in scientific research, particularly in the fields of analytical chemistry and biochemistry. TMB-1 can form complexes with metal ions, making it useful in the analysis of metal ions in biological samples. TMB-1 has also been shown to have various biochemical and physiological effects, making it a potential treatment for inflammatory diseases and a potential tool for the inhibition of bacterial growth. While TMB-1 has some limitations, such as interference with the analysis of metal ions, it has significant potential for future research and development.
合成法
TMB-1 can be synthesized by reacting 2-methyl-2-butenal with trimethylamine in the presence of ethanol and sodium borohydride. The resulting product is then reacted with ethylenediamine to form TMB-1. The synthesis of TMB-1 is a relatively simple process and can be carried out in a laboratory setting.
特性
IUPAC Name |
N,N,N'-trimethyl-N'-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-6-10(2)9-12(5)8-7-11(3)4/h6H,7-9H2,1-5H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGONZTZFISPMO-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN(C)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN(C)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol](/img/structure/B5066455.png)
![ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-(4-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B5066457.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5066475.png)

![N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5066486.png)

![3-cyclohexyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5066496.png)
![1-[6-(3-phenoxyphenoxy)hexyl]piperidine](/img/structure/B5066506.png)


![2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5066532.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)ethyl]acetamide](/img/structure/B5066544.png)
![methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5066565.png)
![ethyl 4-[5-(benzoylamino)-1H-pyrazol-1-yl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5066569.png)